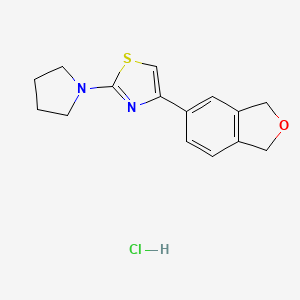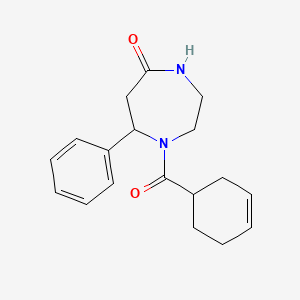![molecular formula C21H27N3O B7554066 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7554066.png)
2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone, also known as MQPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MQPE is a synthetic compound that belongs to the class of piperidine derivatives and is known for its unique pharmacological properties.
作用机制
The mechanism of action of 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone is not fully understood. However, it is known to act as a dopamine D3 receptor antagonist, which may explain its potential therapeutic effects in addiction and Parkinson's disease. This compound has also been shown to inhibit the growth of bacterial and fungal strains, which may be due to its ability to disrupt cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to decrease locomotor activity and induce catalepsy, which is consistent with its dopamine D3 receptor antagonist activity. This compound has also been shown to decrease the expression of inflammatory cytokines in the brain, suggesting that it may have anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of using 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone in lab experiments is its high selectivity for dopamine D3 receptors, which allows for the specific targeting of these receptors. However, one limitation is that this compound has a relatively short half-life, which may make it difficult to maintain consistent levels in experiments.
未来方向
There are several future directions for the study of 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone. One area of interest is its potential use in the treatment of addiction and Parkinson's disease. Further studies are needed to determine the efficacy and safety of this compound in these conditions. Another area of interest is the development of this compound as an antibacterial and antifungal agent. Future studies could focus on optimizing the synthesis of this compound and determining its mechanism of action against bacterial and fungal strains. Finally, the potential use of this compound in cancer therapy warrants further investigation, as it may have the potential to induce apoptosis in cancer cells.
合成方法
The synthesis of 2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone involves the reaction of 4-methylquinoline-2-carboxylic acid with piperidine-4-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then reacted with pyrrolidine-1-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole to obtain this compound. The purity of this compound can be improved by recrystallization from ethanol.
科学研究应用
2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone has been extensively studied for its potential applications in various fields. In the field of neuroscience, this compound has been shown to act as a potent and selective dopamine D3 receptor antagonist. It has been suggested that this compound may have therapeutic potential in the treatment of addiction, as dopamine D3 receptors have been implicated in drug-seeking behavior. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as dopamine D3 receptors are involved in the regulation of motor function.
In addition to its potential applications in neuroscience, this compound has also been studied for its antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This compound has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
2-[1-(4-methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-14-20(22-19-7-3-2-6-18(16)19)23-12-8-17(9-13-23)15-21(25)24-10-4-5-11-24/h2-3,6-7,14,17H,4-5,8-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZJWCRAUSKKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCC(CC3)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B7553987.png)

![[1-(4-Methylphenyl)-5-propan-2-yltriazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554000.png)
![4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide](/img/structure/B7554012.png)
![5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7554013.png)
![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-[methyl(pyrazin-2-yl)amino]ethanone](/img/structure/B7554016.png)
![1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7554020.png)


![1-[3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B7554052.png)

![2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol](/img/structure/B7554059.png)
![7-Methyl-2-[[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7554083.png)
![[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7554090.png)